molecular formula C17H9Cl3N2O4 B3699144 N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

Cat. No.: B3699144
M. Wt: 411.6 g/mol
InChI Key: OFVIKFWSPIWPBO-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with chlorinated phenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 2-chloro-5-nitroaniline, under suitable conditions.

    Chlorination of the phenyl ring: The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation: The furan ring can be oxidized under strong oxidative conditions, leading to the formation of furan-2,3-dione derivatives.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted phenyl derivatives: Formed through nucleophilic aromatic substitution reactions.

    Oxidized furan derivatives: Formed through the oxidation of the furan ring.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-5-nitrophenyl)-5-phenylfuran-2-carboxamide: Lacks the additional chlorination on the phenyl ring.

    N-(2-chloro-5-nitrophenyl)-5-(2,3-dimethylphenyl)furan-2-carboxamide: Contains methyl groups instead of chlorine atoms on the phenyl ring.

    N-(2-chloro-5-nitrophenyl)-5-(2,3-difluorophenyl)furan-2-carboxamide: Contains fluorine atoms instead of chlorine atoms on the phenyl ring.

Uniqueness

N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is unique due to the presence of multiple chlorine atoms on both the phenyl and nitrophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl3N2O4/c18-11-5-4-9(22(24)25)8-13(11)21-17(23)15-7-6-14(26-15)10-2-1-3-12(19)16(10)20/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVIKFWSPIWPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
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N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
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N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
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N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
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N-(2-chloro-5-nitrophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide

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